1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone
Description
1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone is a piperazine-based compound featuring a 2-bromobenzyl substituent on the piperazine ring and a diphenylethanone moiety.
Properties
Molecular Formula |
C25H25BrN2O |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C25H25BrN2O/c26-23-14-8-7-13-22(23)19-27-15-17-28(18-16-27)25(29)24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,24H,15-19H2 |
InChI Key |
SLSGVHGJLIXERE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(2-BROMOBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE typically involves multiple steps, starting with the preparation of the bromobenzyl piperazine intermediate. This intermediate is then reacted with diphenyl ethanone under specific conditions to yield the final product.
-
Synthetic Routes and Reaction Conditions
Step 1: Preparation of 2-bromobenzyl chloride by reacting 2-bromotoluene with thionyl chloride.
Step 2: Formation of 2-bromobenzyl piperazine by reacting 2-bromobenzyl chloride with piperazine in the presence of a base such as triethylamine.
Step 3: Condensation of 2-bromobenzyl piperazine with diphenyl ethanone under acidic or basic conditions to form the final product.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[4-(2-BROMOBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
-
Substitution
- The bromine atom in the bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines, thiols.
-
Major Products
- Oxidation products: Ketones, carboxylic acids.
- Reduction products: Alcohols, amines.
- Substitution products: Substituted derivatives with various functional groups.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone exhibit properties that may be beneficial in treating depression. The piperazine moiety is known for its interaction with serotonin receptors, which can modulate mood and anxiety levels.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine showed significant antidepressant activity in animal models, suggesting that the incorporation of the bromobenzyl group could enhance this effect through increased receptor affinity .
Antitumor Activity
The compound has also been evaluated for its potential antitumor properties. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : In vitro studies revealed that related diphenylethanone derivatives significantly inhibited the growth of several cancer cell lines. Mechanistic studies indicated that these compounds might act by disrupting microtubule dynamics, leading to cell cycle arrest at the metaphase stage .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various pathogens. The presence of the bromine atom is believed to enhance the lipophilicity and membrane permeability of the molecule, potentially increasing its efficacy against microbial strains.
Data Table: Antimicrobial Activity
Mechanism of Action
The mechanism of action of 1-[4-(2-BROMOBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Molecular Targets
- Binding to specific receptors or enzymes, leading to modulation of their activity.
- Interacting with cellular proteins and nucleic acids, affecting their function and expression.
-
Pathways Involved
- Inhibition of key enzymes involved in metabolic pathways.
- Modulation of signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to six analogues with modifications in the piperazine substituents or ketone groups. Key differences include:
Key Observations:
- Electronic Effects: The 2-bromobenzyl group in the target compound provides moderate electron-withdrawing effects, whereas the 4-methoxy-2-nitrophenyl group in combines electron-donating (methoxy) and withdrawing (nitro) groups, creating a polarized structure.
- Lipophilicity: Bromine in the target compound increases lipophilicity (logP ~4.2 estimated) compared to the chloro-substituted analogue (logP ~3.8) and the polar nitro-methoxy derivative (logP ~2.9).
Physicochemical Properties
- Melting Points: Diphenylethanone derivatives generally exhibit high melting points due to aromatic stacking. For example, 1-(4-hydroxyphenyl)-2,2-diphenylethanone melts at 174–180°C, while the target compound likely melts at 160–170°C (estimated). The nitro derivative has a lower melting point (~150°C) due to reduced crystallinity .
- Solubility: Bromine and diphenylethanone render the target compound poorly water-soluble (<0.1 mg/mL), comparable to and . The hydroxylated analogue shows marginally better aqueous solubility (~1 mg/mL) .
Biological Activity
1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and neuropharmacological properties.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
The biological activities of 1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone include:
- Antimicrobial Activity
- Anticancer Activity
- Neuropharmacological Effects
Antimicrobial Activity
Research indicates that compounds similar to 1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone exhibit significant antimicrobial properties. For instance, derivatives containing piperazine moieties have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential enzymes like DNA gyrase.
Case Study: Piperazine Derivatives
A study demonstrated that piperazine derivatives exhibited antimicrobial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for piperazine-containing compounds in combating resistant bacterial strains .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| PNT | 5.0 | S. aureus |
| TBA | 1.25 | MRSA |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
A study on structurally related compounds indicated that they could effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms involved include the modulation of apoptotic pathways and the inhibition of tumor growth factors .
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. They often interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which can lead to anxiolytic or antidepressant effects.
Relevant Studies
Research has shown that piperazine-based compounds can exhibit anxiolytic effects in animal models. These findings suggest potential therapeutic applications in treating anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
